
Fluciclovine (18F)
Descripción general
Descripción
Métodos De Preparación
La síntesis de fluciclovina (18F) implica varios pasos. El proceso comienza con la provisión de un compuesto precursor protegido, que luego se etiqueta con flúor-18. La ruta de síntesis incluye la sustitución nucleofílica de un grupo triflato en acetonitrilo, seguida de la desprotección alcalina del grupo de protección etilo en fase sólida y la desprotección ácida del grupo de protección BOC . Los métodos de producción industrial a menudo emplean aparatos de radiosíntesis automatizados para garantizar un alto rendimiento y pureza radioquímica .
Análisis De Reacciones Químicas
La fluciclovina (18F) principalmente experimenta reacciones de sustitución nucleofílica durante su síntesis. Los reactivos comunes utilizados incluyen acetonitrilo, Kryptofix 222 y carbonato de potasio . El principal producto formado a partir de estas reacciones es el compuesto radiactivo, que luego se purifica y se formula para su uso en imágenes PET .
Aplicaciones Científicas De Investigación
Detection of Biochemical Recurrence
Fluciclovine PET/CT has demonstrated superior sensitivity compared to conventional imaging techniques for detecting recurrent prostate cancer. Studies indicate that detection rates can range from 56% to 83%, depending on the prostate-specific antigen levels at the time of imaging. For instance, a study involving 104 men showed that lesions were detected in 56% of patients, with higher positivity rates correlating with elevated PSA levels .
Table 1: Detection Rates of Fluciclovine PET/CT Based on PSA Levels
PSA Level (ng/mL) | Detection Rate (%) |
---|---|
≤1 | 33 |
>2 | 93 |
Impact on Treatment Decisions
The introduction of Fluciclovine PET/CT into clinical practice has significantly influenced treatment planning. In the FALCON trial, 64% of patients experienced a change in management following imaging, with major changes including shifts from watchful waiting to salvage therapy or modifications to radiation treatment protocols . The EMPIRE-1 trial further confirmed that Fluciclovine-guided salvage radiotherapy improved failure-free survival rates compared to conventional imaging methods .
Table 2: Management Changes Post-Fluciclovine PET/CT
Type of Change | Number of Patients (%) |
---|---|
Salvage therapy to watchful waiting | 24 |
Salvage therapy to systemic therapy | 24 |
Modifications within treatment | 35 |
Case Study Overview
Several case studies highlight the effectiveness of Fluciclovine PET/CT in clinical settings:
- Case Study A : A patient with rising PSA levels post-prostatectomy underwent Fluciclovine PET/CT, which identified extraprostatic disease not visible on conventional imaging. This led to a change from watchful waiting to immediate salvage therapy.
- Case Study B : In another instance, a patient with low PSA levels (0.5 ng/mL) had a positive Fluciclovine scan indicating localized recurrence, prompting targeted radiation therapy that resulted in significant PSA reduction.
Research Findings
Recent studies have reinforced the utility of Fluciclovine in various contexts:
- Comparative Effectiveness : A study comparing Fluciclovine PET/CT with standard CT for lymph node assessment demonstrated a significantly higher positive predictive value for Fluciclovine (95.7% vs. 7%) .
- Xenograft Models : Research utilizing xenograft models has shown that Fluciclovine can effectively assess therapeutic responses in glioblastoma multiforme, indicating its potential applications beyond prostate cancer .
- Longitudinal Studies : Long-term follow-up studies have indicated that incorporating Fluciclovine into treatment planning can optimize targeting strategies for recurrent disease and reduce unnecessary interventions .
Mecanismo De Acción
La fluciclovina (18F) es un análogo sintético del aminoácido L-leucina. Se transporta a las células a través de transportadores de aminoácidos como ASCT2 y LAT1, que están regulados positivamente en muchas células cancerosas . Una vez dentro de las células, no se somete al metabolismo terminal, sino que se acumula, lo que permite la obtención de imágenes de tumores .
Comparación Con Compuestos Similares
La fluciclovina (18F) a menudo se compara con otros agentes de imágenes PET, como la colina y los trazadores del antígeno de membrana específico de la próstata (PSMA). Si bien los trazadores de colina y PSMA también se utilizan para detectar la recurrencia del cáncer de próstata, la fluciclovina (18F) tiene la ventaja de una menor excreción urinaria, lo que mejora la precisión de la detección . Los compuestos similares incluyen 18F-colina y 18F-PSMA, los cuales se utilizan en imágenes PET para el cáncer de próstata .
Actividad Biológica
Fluciclovine (18F) is a synthetic amino acid radiotracer used primarily in positron emission tomography (PET) imaging for the detection of prostate cancer, particularly in patients with biochemical recurrence (BCR) after treatment. Its biological activity is characterized by its uptake in cancerous tissues, which reflects the metabolic changes associated with tumor growth and proliferation. This article explores the biological activity of Fluciclovine (18F), supported by clinical data, research findings, and case studies.
Fluciclovine (18F) mimics the structure of natural amino acids and is transported into cells via amino acid transporters, which are often upregulated in cancer cells due to increased metabolic demands. The uptake of Fluciclovine is particularly significant in prostate cancer, where it correlates with tumor aggressiveness and metabolic activity. This characteristic allows for the visualization of tumors that may not be detectable through conventional imaging techniques.
Clinical Applications and Efficacy
Fluciclovine (18F) has been evaluated in various clinical settings for its efficacy in detecting recurrent prostate cancer. The following table summarizes key findings from notable studies:
Study/Trial | Patient Cohort | Detection Rate (%) | Management Change (%) | Major Changes (%) |
---|---|---|---|---|
LOCATE Trial | 213 patients | 57% | 59% | 78% |
FALCON Trial | 85 patients | 61% | Not specified | ~60% |
Study on BCR | 213 patients | 68% subject level | 59% | 70% |
Key Findings:
- In the LOCATE trial , Fluciclovine PET/CT showed a detection rate of 57%, leading to a management change in 59% of cases, with major changes occurring in 78% of those .
- The FALCON trial corroborated these findings, reporting a detection rate of 61% and significant management shifts post-imaging .
- A study indicated that Fluciclovine PET/CT had a positive predictive value greater than 90% for extraprostatic disease detection .
Case Studies
- Study on Breast Cancer : A study involving 39 patients with breast cancer assessed the uptake of Fluciclovine using dynamic PET imaging. It was found that a one-tissue compartment model best described the tracer's kinetics, indicating its potential utility beyond prostate cancer .
- Prostate Cancer Management : In a cohort study, Fluciclovine PET led to significant changes in treatment plans for patients with low PSA levels (≤1 ng/mL), demonstrating its effectiveness in early disease detection .
- Comparative Studies : Research comparing Fluciclovine to other imaging modalities highlighted its superior ability to detect recurrent disease not visible on standard imaging, reinforcing its role as a critical tool in managing prostate cancer .
Biodistribution and Safety
Fluciclovine exhibits favorable biodistribution characteristics with low urinary excretion rates, minimizing interference during imaging. Studies report urinary bladder doses ranging from 12 to 25 μGy/MBq, significantly lower than those associated with other radiotracers like FDG . This property enhances patient safety and comfort during PET scans.
Propiedades
IUPAC Name |
1-amino-3-(18F)fluoranylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)/i6-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDWGYJNHZKQW-KWCOIAHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1(C(=O)O)N)[18F] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027796 | |
Record name | Fluciclovine (18F) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
100ºC | |
Record name | Fluciclovine (18F) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
Record name | Fluciclovine (18F) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fluciclovine is transported into the prostate cancer cells via ASCT2 and LAT1 transporters. The activity of LAT1 gets increased in acidic pH, condition that is developed intra-tumorally at certain size. The uptake of fluciclovine presents an androgen-dependent dynamic in hormone sensitive cells. | |
Record name | Fluciclovine (18F) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
222727-39-1 | |
Record name | Fluciclovine F18 [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluciclovine (18F) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluciclovine (18F) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUCICLOVINE F-18 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R1Q0L1ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
0ºC | |
Record name | Fluciclovine (18F) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.